molecular formula C12H15NO2 B1281531 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein CAS No. 53868-28-3

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein

Cat. No.: B1281531
CAS No.: 53868-28-3
M. Wt: 205.25 g/mol
InChI Key: WPKNYBNGZIOLDO-DHZHZOJOSA-N
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Description

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein (CAS 53868-28-3) is an α,β-unsaturated aldehyde derivative featuring a dimethylamino group at the 3-position and a 4-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molar mass of 205.25 g/mol. The compound is commercially available at 95% purity and is utilized in organic synthesis, particularly in coupling reactions and as a precursor for heterocyclic compounds . The aldehyde functionality and electron-donating substituents (dimethylamino and methoxy groups) make it reactive in cycloadditions, nucleophilic additions, and as a Michael acceptor .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKNYBNGZIOLDO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501271
Record name (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-28-3
Record name (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Mild heating around 50-70°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, reflux conditions

Major Products Formed

    Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid

    Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

(a) 3-(Dimethylamino)-2-(4-Methoxyphenyl)acrylonitrile (CAS 36758-77-7)

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molar Mass : 202.25 g/mol
  • Melting Point : 88–90°C
  • Key Difference : Replacement of the aldehyde group (–CHO) with a nitrile (–CN) reduces electrophilicity, altering reactivity in nucleophilic additions. This compound is more stable under basic conditions compared to the aldehyde derivative.

(b) 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile (CAS 96219-74-8)

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molar Mass : 230.26 g/mol
  • Key Difference : Incorporation of a carbonyl group adjacent to the nitrile enhances conjugation, enabling applications in heterocycle synthesis (e.g., triazoles) .

Pharmacologically Relevant Derivatives

(a) Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

  • Molecular Formula: C₁₄H₂₂ClNO₃
  • Molar Mass : 287.78 g/mol
  • Properties : Low water solubility but high solubility in organic solvents (e.g., acetone). Used as a venlafaxine derivative in pharmaceutical research .

(b) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Synthesis: Pd-catalyzed cross-coupling of 1-aminocyclohexanone with 4-methoxyphenylboronic acid.
  • Melting Point: 223–225°C (ethanol) .
  • Application : Demonstrates antimicrobial activity, highlighting the role of methoxyphenyl groups in bioactivity .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Applications
3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein C₁₂H₁₅NO₂ 205.25 Aldehyde, dimethylamino, methoxy Cycloadditions, heterocycle synthesis
3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile C₁₂H₁₄N₂O 202.25 Nitrile, dimethylamino, methoxy Stable intermediates for pharmaceuticals
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl C₁₄H₂₂ClNO₃ 287.78 Ester, dimethylamino, methoxy Antidepressant derivatives
4k (Quinoline derivative) C₂₂H₁₈ClN₂O 377.85 Chlorophenyl, methoxy, amino Antimicrobial agents

Industrial and Research Significance

  • Heterocycle Synthesis: The dimethylamino and methoxy groups enhance electron density, facilitating Pd-catalyzed cross-couplings and Suzuki-Miyaura reactions .
  • Pharmaceutical Intermediates: Derivatives like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate highlight its role in antidepressant synthesis, whereas acrylonitrile variants serve as intermediates for kinase inhibitors .

Biological Activity

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a dimethylamino group and a methoxyphenyl moiety, which are known to influence its reactivity and interactions with biological targets. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein can be represented as follows:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol

The presence of the α,β-unsaturated carbonyl group in acrolein derivatives allows them to act as Michael acceptors, which can covalently modify nucleophilic sites on proteins, thereby altering their functions.

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein primarily acts through the following mechanisms:

  • Covalent Modification : The α,β-unsaturated carbonyl group can react with nucleophilic amino acid residues (e.g., cysteine, serine) in proteins, leading to covalent modifications that affect protein function and signaling pathways .
  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes by forming stable adducts, which can lead to altered metabolic pathways and cellular responses .

Biological Targets

Research indicates that 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein interacts with several biological targets:

  • Proteases : It has been identified as a potential inhibitor of viral proteases, which are critical for viral replication. The compound's ability to form covalent bonds with key residues in these enzymes suggests its utility in antiviral drug development .
  • Kinases : The compound may also inhibit specific kinases involved in cell signaling pathways, leading to changes in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein:

  • Antiviral Activity : A study demonstrated that derivatives of acrolein compounds exhibit potent inhibitory effects against hepatitis C virus (HCV) protease. The introduction of a dimethylamino group significantly enhanced the inhibitory potency (IC50 values in the low nanomolar range) .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and A549) showed that 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein exhibits selective cytotoxicity at higher concentrations while sparing normal cells at lower doses. This selectivity is crucial for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the methoxyphenyl group can significantly alter biological activity. Compounds with more electron-rich substituents showed enhanced interaction with target proteins, indicating a potential pathway for optimizing drug design.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Antiviral ActivityPotent inhibition of HCV protease
CytotoxicitySelective cytotoxicity in cancer cells
Enzyme InhibitionCovalent modification of proteases
Structure-Activity RelationshipEnhanced activity with electron-rich groups

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